molecular formula C20H24N4O3S2 B12148218 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148218
M. Wt: 432.6 g/mol
InChI Key: UCHJRQYQFVQKKX-SQFISAMPSA-N
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Description

2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazolidinone moiety: This step may involve the reaction of the pyrido[1,2-a]pyrimidin-4-one core with thioamide derivatives under specific conditions.

    Attachment of the ethoxypropylamino group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific diseases.

    Therapeutic Agents: Potential use as a therapeutic agent for treating various medical conditions.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes through binding to active sites.

    Receptor Interaction: Modulation of receptor activity, affecting downstream signaling pathways.

    Gene Expression: Influence on gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: shares structural similarities with other pyrido[1,2-a]pyrimidin-4-ones and thiazolidinones.

Uniqueness

    Structural Features: The unique combination of the pyrido[1,2-a]pyrimidin-4-one core with the thiazolidinone and ethoxypropylamino groups sets it apart from other compounds.

    Biological Activity:

This article provides a general overview based on typical information about similar compounds. For detailed and specific information, consulting scientific literature and research articles is recommended.

Properties

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O3S2/c1-3-10-24-19(26)15(29-20(24)28)13-14-17(21-9-7-12-27-4-2)22-16-8-5-6-11-23(16)18(14)25/h5-6,8,11,13,21H,3-4,7,9-10,12H2,1-2H3/b15-13-

InChI Key

UCHJRQYQFVQKKX-SQFISAMPSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOCC)SC1=S

Origin of Product

United States

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